molecular formula C9H9NO2 B13573285 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile

Cat. No.: B13573285
M. Wt: 163.17 g/mol
InChI Key: MUKYGPNHOHUJJG-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as hydroxy (4-methoxyphenyl)acetonitrile. This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is a white to off-white powder with a melting point of 65-67°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile can be synthesized through the reaction of 4-methoxybenzyl cyanide with sodium hydroxide in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate. The reaction is typically carried out at room temperature for about 30 minutes, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require reagents like halogens or other nucleophiles.

Major Products

    Oxidation: Formation of 2-(4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2-hydroxy-4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted phenylacetonitriles depending on the substituent used.

Scientific Research Applications

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetonitrile: Similar structure but lacks the hydroxy group.

    2-Hydroxy-2-(4-methoxyphenyl)acetonitrile: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3

InChI Key

MUKYGPNHOHUJJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)O

Origin of Product

United States

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